molecular formula C13H14N4O4 B579746 N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline CAS No. 15419-46-2

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline

Katalognummer: B579746
CAS-Nummer: 15419-46-2
Molekulargewicht: 290.279
InChI-Schlüssel: JPIXPNSULPIZCW-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexene ring, an aldehyde group, and a hydrazone linkage with a 2,4-dinitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline typically involves the reaction of 1-Cyclohexene-1-carbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the hydrazone product is formed. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Wissenschaftliche Forschungsanwendungen

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline involves its interaction with nucleophiles and electrophiles. The hydrazone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline can be compared with similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

15419-46-2

Molekularformel

C13H14N4O4

Molekulargewicht

290.279

IUPAC-Name

N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C13H14N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h4,6-9,15H,1-3,5H2/b14-9-

InChI-Schlüssel

JPIXPNSULPIZCW-ZROIWOOFSA-N

SMILES

C1CCC(=CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyme

1-Cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.